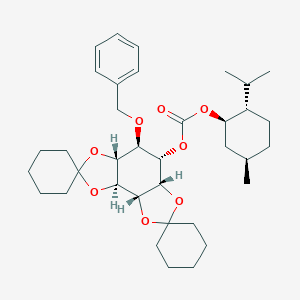
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol, commonly known as CBM-INO, is a synthetic compound that has shown promising results in various scientific research studies. It belongs to the class of inositol derivatives and has been studied for its potential application in the field of medicine and biotechnology.
Mecanismo De Acción
The exact mechanism of action of CBM-INO is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. CBM-INO has been shown to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines and prostaglandins. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBM-INO has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins. CBM-INO has also been shown to improve glucose and lipid metabolism, reduce oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBM-INO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, CBM-INO has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. It is also expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
CBM-INO has shown promising results in various scientific research studies, and there are several future directions for its application. It can be studied further for its potential use in the treatment of various diseases, including cancer, diabetes, and liver diseases. CBM-INO can also be studied for its potential use as a neuroprotective agent. Further research can also be done to understand the exact mechanism of action of CBM-INO and its long-term effects.
In conclusion, CBM-INO is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicine and biotechnology. CBM-INO has several advantages for lab experiments, but it also has some limitations. Further research is needed to understand the exact mechanism of action of CBM-INO and its long-term effects.
Métodos De Síntesis
The synthesis of CBM-INO is a complex process that involves several steps. The starting material is myo-inositol, which is converted into its protected form by reacting with benzyl chloride and acetic anhydride. The protected myo-inositol is then reacted with cyclohexanone to form the cyclohexylidene derivative. The final step involves the removal of the protecting groups to obtain CBM-INO.
Aplicaciones Científicas De Investigación
CBM-INO has been extensively studied for its potential application in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. CBM-INO has also been studied for its potential use in the treatment of diabetes, liver diseases, and cardiovascular diseases.
Propiedades
InChI |
InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWOEQMIHWVHU-ISSJDZKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H]2[C@H]3[C@@H]([C@@H]4[C@@H]([C@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)
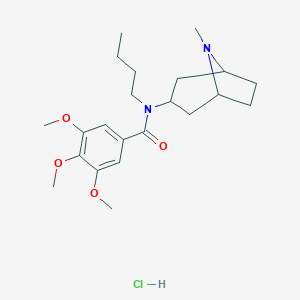
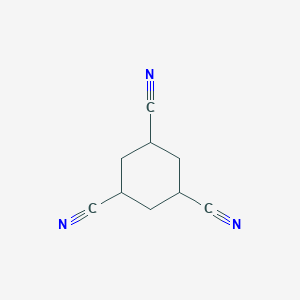
![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)
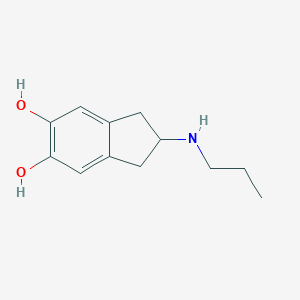



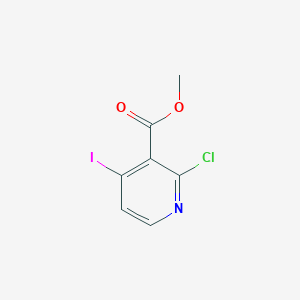
![3-(Bromomethyl)-1-azabicyclo[1.1.0]butane](/img/structure/B61486.png)
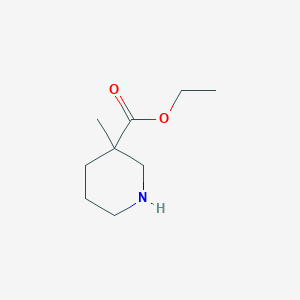
![Ethyl 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B61490.png)